molecular formula C10H15ClO4 B14621085 1-Chloro-3,3,6,6-tetramethoxycyclohexa-1,4-diene CAS No. 60316-52-1

1-Chloro-3,3,6,6-tetramethoxycyclohexa-1,4-diene

Cat. No.: B14621085
CAS No.: 60316-52-1
M. Wt: 234.67 g/mol
InChI Key: AKRKIRFPJCXZST-UHFFFAOYSA-N
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Description

1-Chloro-3,3,6,6-tetramethoxycyclohexa-1,4-diene is an organic compound with the molecular formula C10H15ClO4 It is a derivative of cyclohexadiene, characterized by the presence of chlorine and methoxy groups

Preparation Methods

The synthesis of 1-Chloro-3,3,6,6-tetramethoxycyclohexa-1,4-diene typically involves the chlorination of 3,3,6,6-tetramethoxycyclohexa-1,4-diene. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1-Chloro-3,3,6,6-tetramethoxycyclohexa-1,4-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3,3,6,6-tetramethoxycyclohexa-1,4-diene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3,3,6,6-tetramethoxycyclohexa-1,4-diene involves its interaction with specific molecular targets. The chlorine and methoxy groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved include electrophilic and nucleophilic reactions, which are influenced by the compound’s electronic structure.

Comparison with Similar Compounds

1-Chloro-3,3,6,6-tetramethoxycyclohexa-1,4-diene can be compared with other similar compounds such as:

    3,3,6,6-Tetramethoxycyclohexa-1,4-diene: Lacks the chlorine atom, resulting in different reactivity.

    1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-: Contains methyl groups instead of methoxy groups, affecting its chemical properties.

    1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-: Contains carbonyl groups, leading to different chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-chloro-3,3,6,6-tetramethoxycyclohexa-1,4-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO4/c1-12-9(13-2)5-6-10(14-3,15-4)8(11)7-9/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRKIRFPJCXZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C=CC(C(=C1)Cl)(OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742421
Record name 1-Chloro-3,3,6,6-tetramethoxycyclohexa-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60316-52-1
Record name 1-Chloro-3,3,6,6-tetramethoxycyclohexa-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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